molecular formula C9H17N3 B11739561 (2,5-Dimethyl-2H-pyrazol-3-ylmethyl)-propyl-amine

(2,5-Dimethyl-2H-pyrazol-3-ylmethyl)-propyl-amine

Cat. No.: B11739561
M. Wt: 167.25 g/mol
InChI Key: CNCZASBPZDZKTI-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-2H-pyrazol-3-ylmethyl)-propyl-amine is a chemical compound with the molecular formula C9H17N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-2H-pyrazol-3-ylmethyl)-propyl-amine typically involves the reaction of 2,5-dimethylpyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to increase the efficiency and yield of the reaction. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-2H-pyrazol-3-ylmethyl)-propyl-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.

Scientific Research Applications

(2,5-Dimethyl-2H-pyrazol-3-ylmethyl)-propyl-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-2H-pyrazol-3-ylmethyl)-propyl-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid: A related compound with similar structural features but different functional groups.

    (2,5-Dimethyl-2H-pyrazol-3-yl)-propynoic acid: Another derivative of pyrazole with distinct chemical properties.

Uniqueness

(2,5-Dimethyl-2H-pyrazol-3-ylmethyl)-propyl-amine is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C9H17N3/c1-4-5-10-7-9-6-8(2)11-12(9)3/h6,10H,4-5,7H2,1-3H3

InChI Key

CNCZASBPZDZKTI-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=NN1C)C

Origin of Product

United States

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